molecular formula C13H9Cl2FN2O2 B1440836 Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate CAS No. 1187385-97-2

Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate

Cat. No.: B1440836
CAS No.: 1187385-97-2
M. Wt: 315.12 g/mol
InChI Key: NQAJQDXUZGAAIC-UHFFFAOYSA-N
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Description

Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to a pyridine ring substituted with chlorine and fluorine atoms.

Preparation Methods

The synthesis of Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate typically involves the reaction of 2,6-dichloro-5-fluoropyridine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

2,6-dichloro-5-fluoropyridine+benzyl chloroformatetriethylamineBenzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate\text{2,6-dichloro-5-fluoropyridine} + \text{benzyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 2,6-dichloro-5-fluoropyridine+benzyl chloroformatetriethylamine​Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the carbamate group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Agrochemical Development: The compound is explored for its potential as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests and weeds.

    Material Science: It is investigated for its potential use in the development of novel materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate can be compared with other carbamate compounds, such as:

    Benzyl carbamate: Lacks the pyridine ring and halogen substitutions, making it less specific in its biological activity.

    2,6-dichloro-5-fluoropyridin-3-yl carbamate: Similar structure but without the benzyl group, which may affect its solubility and reactivity.

    N-methyl carbamate: Contains a methyl group instead of a benzyl group, leading to different pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

benzyl N-(2,6-dichloro-5-fluoropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2O2/c14-11-9(16)6-10(12(15)18-11)17-13(19)20-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAJQDXUZGAAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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